2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium
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Overview
Description
2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol .
Scientific Research Applications
2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium involves its interaction with specific molecular targets. It is known to bind to DNA and interfere with its replication, thereby inhibiting cell proliferation . The compound also interacts with various enzymes and receptors, modulating their activity and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methoxycarbonyl and furanyl groups, resulting in different biological activities.
2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indole: Similar structure but without the furanyl group, leading to variations in its chemical reactivity and biological effects.
Uniqueness
The presence of the methoxycarbonyl and furanyl groups in 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1030937-69-9 |
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Molecular Formula |
C19H21N2O3+ |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-[(2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ium-2-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H21N2O3/c1-21(11-13-7-8-18(24-13)19(22)23-2)10-9-17-15(12-21)14-5-3-4-6-16(14)20-17/h3-8,20H,9-12H2,1-2H3/q+1 |
InChI Key |
KXPRPFULQJABTC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2)CC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
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